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Fructose-phenylalanine - 31105-03-0

Fructose-phenylalanine

Catalog Number: EVT-370075
CAS Number: 31105-03-0
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-phenylalanine is an Amadori compound, a class of early Maillard reaction products. [] It forms through a non-enzymatic reaction between glucose and phenylalanine. [, ] This compound serves as a key intermediate in the Maillard reaction, a complex series of chemical reactions responsible for the browning and flavor development in various foods during cooking. [] It plays a significant role in food chemistry, particularly in understanding the nutritional and sensory attributes of processed foods. [, ]

Glucose-Phenylalanine

Relevance: Glucose-phenylalanine is structurally similar to Fructose-phenylalanine, differing only in the sugar moiety involved in the Amadori rearrangement. Both compounds exhibit significant lipid peroxidation inhibition activity. Notably, [glucose-phenylalanine MRPs also exhibited high inhibition activity, and the inhibition activity of both glucose-phenylalanine and fructose-phenylalanine MRPs exceeded 87% even with a concentration of 1.1 wt % after 8 days of storage []].

Fructose-Leucine

Relevance: Fructose-leucine is structurally analogous to Fructose-phenylalanine, with both being Amadori products of fructose and an amino acid. They are both found in cocoa beans and contribute to the aroma profile of roasted cocoa [].

2-Phenyl Ethyl Acetate

Relevance: While structurally dissimilar to Fructose-phenylalanine, 2-phenyl ethyl acetate is relevant as a product of fermentation processes optimized for specific aroma production in bread. The research highlights the role of factors like fermentation time, temperature, and the presence of compounds like fructose and phenylalanine in influencing the production of such aroma compounds [].

2-Phenyl Ethyl Alcohol

Relevance: Although structurally different from Fructose-phenylalanine, 2-phenyl ethyl alcohol, like 2-phenyl ethyl acetate, is a key volatile compound studied for its contribution to rose and honey-like aromas in bread. Its production is influenced by fermentation conditions, including factors like time, temperature, and the presence of compounds like fructose and phenylalanine [].

Classification and Sources

Fructose-phenylalanine is classified as a glycosylated amino acid. It is primarily derived from the interaction of fructose, a simple sugar, with phenylalanine, an essential amino acid. This reaction typically occurs under conditions of heat and moisture, which are common in food processing and cooking. The compound can also be found in certain processed foods where sugars and amino acids interact during thermal treatment.

Synthesis Analysis

The synthesis of fructose-phenylalanine occurs through the Maillard reaction, involving several steps:

  1. Initial Reaction: Fructose reacts with phenylalanine to form a glycosylamine intermediate.
  2. Amadori Rearrangement: This intermediate undergoes rearrangement to yield fructose-phenylalanine.
  3. Conditions: The reaction typically requires elevated temperatures and the presence of water, which facilitate the formation and rearrangement of the glycosylamine.

Technical parameters that influence this synthesis include:

  • Temperature: Higher temperatures accelerate the reaction.
  • pH Levels: The reaction is sensitive to pH, with neutral to slightly alkaline conditions favoring product formation.
  • Concentration: The ratio of fructose to phenylalanine can affect yield and purity.
Molecular Structure Analysis

Fructose-phenylalanine has a complex molecular structure characterized by:

  • Molecular Formula: C_{11}H_{13}N_{1}O_{5}
  • Molecular Weight: Approximately 239.23 g/mol.
  • Structure: The compound consists of a fructose moiety linked to the phenylalanine amino acid via a glycosidic bond.

Structural Features

  • Stereochemistry: Fructose exists primarily in its furanose form in solution, while phenylalanine retains its amino acid structure.
  • Functional Groups: The presence of hydroxyl groups from fructose and an amino group from phenylalanine contributes to its reactivity and solubility characteristics.
Chemical Reactions Analysis

Fructose-phenylalanine participates in various chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can revert to its constituent sugars and amino acids.
  2. Oxidation: It may undergo oxidation reactions, particularly affecting the sugar component.
  3. Condensation Reactions: It can participate in further Maillard reactions with other amino acids or sugars during cooking or processing.

Relevant Parameters

  • Temperature and pH: These factors significantly influence the rates of hydrolysis and oxidation.
  • Catalysts: Enzymes such as amylases or proteases can facilitate specific reactions involving fructose-phenylalanine.
Mechanism of Action

The mechanism by which fructose-phenylalanine exerts physiological effects involves several pathways:

  1. Metabolism: Once ingested, it can be metabolized similarly to other sugars and amino acids, contributing to energy production and protein synthesis.
  2. Nutritional Implications: Studies have shown that it may enhance nutrient absorption in certain animal models, indicating potential benefits in dietary formulations .
  3. Biochemical Pathways: It may influence metabolic pathways related to amino acid synthesis and carbohydrate metabolism, particularly under conditions where phenylalanine is limited .
Physical and Chemical Properties Analysis

Fructose-phenylalanine exhibits several notable physical and chemical properties:

Relevant Data

  • Viscosity: The compound's viscosity can vary depending on concentration and temperature.
  • Refractive Index: It possesses a refractive index typical for sugar-amino acid complexes.
Applications

Fructose-phenylalanine has several scientific applications:

  1. Nutritional Science: Its role in enhancing the absorption of nutrients makes it valuable in dietary supplements aimed at improving amino acid bioavailability .
  2. Food Industry: Used as a flavor enhancer or sweetener in processed foods due to its sweet taste profile derived from fructose.
  3. Research Applications: Investigated for its potential health benefits, including effects on metabolic disorders or as a functional food ingredient .

Properties

CAS Number

31105-03-0

Product Name

Fructose-phenylalanine

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

InChI

InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1

InChI Key

FDZFZPTVUGVYOJ-OIMNJJJWSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Synonyms

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(α-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1’-Carboxy-2’-phenylethyl)amino-1-deoxyfructose;

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O

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